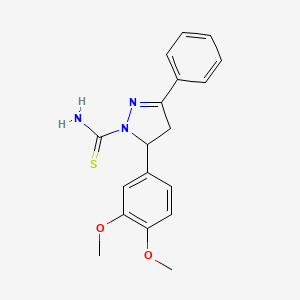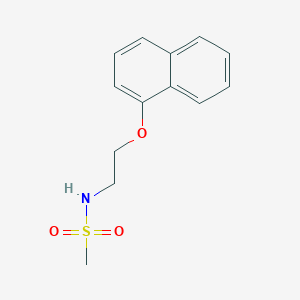
3-Isobutyl-5-isopropyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Isobutil-5-isopropil-1H-1,2,4-triazol es un compuesto heterocíclico que pertenece a la familia de los triazoles. Los triazoles son conocidos por sus diversas aplicaciones en varios campos, incluida la química medicinal, la agricultura y la ciencia de los materiales. La estructura única del 3-Isobutil-5-isopropil-1H-1,2,4-triazol, caracterizada por la presencia de grupos isobutil e isopropil, lo convierte en un compuesto de interés para investigadores y aplicaciones industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-Isobutil-5-isopropil-1H-1,2,4-triazol típicamente implica la ciclización de precursores apropiados. Un método común es la reacción de hidrazidas de acilo con clorhidrato de 2-etoxi-2-iminacetato de etilo, que conduce a la formación de derivados de 1,2,4-triazol . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como cobre o paladio para facilitar el proceso de ciclización.
Métodos de producción industrial: A escala industrial, la producción de 3-Isobutil-5-isopropil-1H-1,2,4-triazol se puede lograr mediante síntesis de flujo continuo. Este método permite la producción eficiente y escalable de derivados de triazol utilizando un sistema de reactor de flujo. El uso de catalizadores heterogéneos, como cobre sobre carbón, mejora el rendimiento y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-Isobutil-5-isopropil-1H-1,2,4-triazol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El anillo de triazol puede sufrir reacciones de sustitución con halógenos, grupos alquilo u otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en presencia de un catalizador como ácido acético.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador como cloruro de hierro(III).
Principales productos formados:
Oxidación: Formación de N-óxidos de triazol.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de derivados de triazol halogenados o alquilados.
Aplicaciones Científicas De Investigación
El 3-Isobutil-5-isopropil-1H-1,2,4-triazol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-Isobutil-5-isopropil-1H-1,2,4-triazol implica su interacción con objetivos moleculares específicos. El compuesto puede formar puentes de hidrógeno con enzimas y receptores, lo que lleva a la inhibición o activación de varias vías bioquímicas. Por ejemplo, en aplicaciones antimicrobianas, el anillo de triazol puede inhibir la síntesis de ergosterol, un componente clave de las membranas celulares de los hongos, interrumpiendo así la integridad y función de la membrana celular .
Compuestos similares:
3-Isopropil-2H-1,2,4-triazol: Similar en estructura pero con diferentes sustituyentes, lo que lleva a variaciones en la reactividad química y las aplicaciones.
1H-1,2,3-Triazol: Otro isómero de triazol con propiedades químicas y aplicaciones distintas.
1,2,4-Triazol: El compuesto padre de la familia de los triazoles, ampliamente estudiado por sus propiedades farmacológicas.
Singularidad: El 3-Isobutil-5-isopropil-1H-1,2,4-triazol destaca por su combinación única de grupos isobutil e isopropil, que confieren propiedades estéricas y electrónicas específicas. Estas propiedades lo hacen particularmente útil en el diseño de inhibidores y catalizadores selectivos en varias reacciones químicas .
Comparación Con Compuestos Similares
3-Isopropyl-2H-1,2,4-triazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
1,2,4-Triazole: The parent compound of the triazole family, widely studied for its pharmacological properties.
Uniqueness: 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole stands out due to its unique combination of isobutyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in the design of selective inhibitors and catalysts in various chemical reactions .
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
5-(2-methylpropyl)-3-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H17N3/c1-6(2)5-8-10-9(7(3)4)12-11-8/h6-7H,5H2,1-4H3,(H,10,11,12) |
Clave InChI |
YNYBGYJEMRELEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=NN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)

![6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12125364.png)
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12125401.png)
![4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12125407.png)


